Tert-butyl 4-(pyridin-2-YL)-1,4-diazepane-2-carboxylate
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Overview
Description
Tert-butyl 4-(pyridin-2-YL)-1,4-diazepane-2-carboxylate is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(pyridin-2-YL)-1,4-diazepane-2-carboxylate typically involves the reaction of N-Boc-piperazine with pyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred and cooled to 0°C before adding ethyl bromoacetate dropwise .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(pyridin-2-YL)-1,4-diazepane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Tert-butyl 4-(pyridin-2-YL)-1,4-diazepane-2-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular and anti-fungal activities
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 4-(pyridin-2-YL)-1,4-diazepane-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry for their biological activities.
Hydrazine derivatives: These compounds have similar structural features and are used in various chemical and biological applications.
Uniqueness
Tert-butyl 4-(pyridin-2-YL)-1,4-diazepane-2-carboxylate is unique due to its specific combination of a diazepane ring with a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H23N3O2 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 4-pyridin-2-yl-1,4-diazepane-2-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)12-11-18(10-6-9-16-12)13-7-4-5-8-17-13/h4-5,7-8,12,16H,6,9-11H2,1-3H3 |
InChI Key |
CTFYWBVROSDOAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CCCN1)C2=CC=CC=N2 |
Origin of Product |
United States |
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